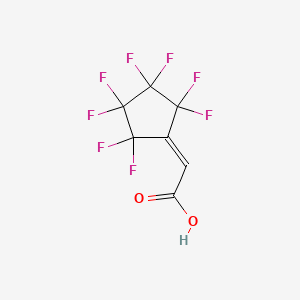![molecular formula C14H4Cl2F6N4O2 B6312557 1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione CAS No. 1357626-77-7](/img/structure/B6312557.png)
1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione, commonly referred to as BCMPUD, is an organic compound with potential applications in a variety of scientific research fields. BCMPUD is a versatile compound with a wide range of uses, including in catalytic processes, as a ligand for metal complexes, and as a starting material for the synthesis of other organic compounds. The compound has been studied extensively, and its structure and properties have been well-characterized.
Aplicaciones Científicas De Investigación
BCMPUD has a wide range of potential applications in scientific research. The compound has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, BCMPUD has been used in the synthesis of pharmaceuticals and agrochemicals, and in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of BCMPUD is not yet fully understood. However, it is thought that the compound acts as a Lewis acid, and is able to form complexes with metal ions. The complexes formed can then be used as catalysts in organic reactions, or as starting materials for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCMPUD have not been studied in detail. However, it is known that the compound is not toxic, and does not have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of BCMPUD for lab experiments is its versatility. The compound can be used as a ligand for metal complexes, as a catalyst for organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, the compound is relatively easy to synthesize and is not toxic.
However, there are some limitations to the use of BCMPUD in lab experiments. The compound is not very soluble in water, and so it may be difficult to use in aqueous solutions. In addition, the compound is relatively expensive, and so it may not be suitable for large-scale experiments.
Direcciones Futuras
The potential applications of BCMPUD are still being explored. Possible future directions include the development of new catalysts based on the compound, the synthesis of new pharmaceuticals and agrochemicals, and the synthesis of new polymers. In addition, further research into the mechanism of action of BCMPUD could lead to the development of new catalysts and ligands.
Métodos De Síntesis
BCMPUD can be synthesized via a variety of methods. One method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dione in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione and this compound. The mixture can then be separated and purified by column chromatography.
Propiedades
IUPAC Name |
1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-diazetidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)25-11(27)26(12(25)28)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFKKOOGMAIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=O)N(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)











